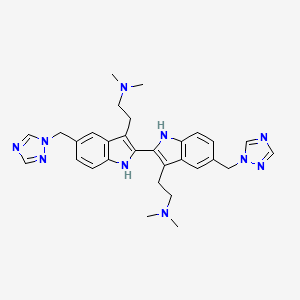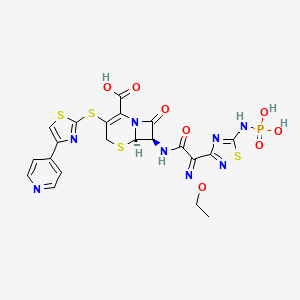
Desmethyl Ceftaroline Fosamil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl Ceftaroline Fosamil is a derivative of Ceftaroline Fosamil, a novel cephalosporin antibiotic. Ceftaroline Fosamil is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae . This compound retains similar antibacterial properties and is used in the treatment of various bacterial infections.
Vorbereitungsmethoden
The synthesis of Desmethyl Ceftaroline Fosamil involves several steps. One method starts with 7-phenylacetamide-3-hydroxy-3-cephalosporin-4-carboxylate-diphenylmethyl as a raw material. This compound undergoes chloridization and reacts with 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt at the C-3 site to form a thioether compound. The protecting groups are removed using p-cresol and immobilized penicillinase. The thioether compound then undergoes a C-7 site condensation reaction with an acylated AE-active ester, followed by crystallization in acetic acid to yield this compound . This method avoids the use of toxic substances and is suitable for industrial production due to its simplicity and high yield.
Analyse Chemischer Reaktionen
Desmethyl Ceftaroline Fosamil undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Desmethyl Ceftaroline Fosamil has several scientific research applications:
Chemistry: It is used as a reference compound in the study of cephalosporin antibiotics and their derivatives.
Biology: The compound is used in microbiological studies to understand its antibacterial activity and resistance mechanisms.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the development of new antibiotics and in quality control processes for pharmaceutical production
Wirkmechanismus
Desmethyl Ceftaroline Fosamil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) 1 through 3, blocking the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Desmethyl Ceftaroline Fosamil is similar to other cephalosporin antibiotics, such as:
Ceftaroline Fosamil: The parent compound with a broader spectrum of activity.
Ceftobiprole: Another fifth-generation cephalosporin with similar antibacterial properties.
Ceftriaxone: A third-generation cephalosporin with a different spectrum of activity.
This compound is unique due to its specific modifications, which enhance its activity against resistant bacterial strains and improve its pharmacokinetic properties .
Eigenschaften
Molekularformel |
C21H19N8O8PS4 |
|---|---|
Molekulargewicht |
670.7 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)sulfanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H19N8O8PS4/c1-2-37-26-12(15-25-20(42-28-15)27-38(34,35)36)16(30)24-13-17(31)29-14(19(32)33)11(8-39-18(13)29)41-21-23-10(7-40-21)9-3-5-22-6-4-9/h3-7,13,18H,2,8H2,1H3,(H,24,30)(H,32,33)(H3,25,27,28,34,35,36)/b26-12+/t13-,18-/m1/s1 |
InChI-Schlüssel |
KNFZNJURPUBKOA-RGNVORMGSA-N |
Isomerische SMILES |
CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=NC=C5)C(=O)O |
Kanonische SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=NC=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine](/img/structure/B13838818.png)
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
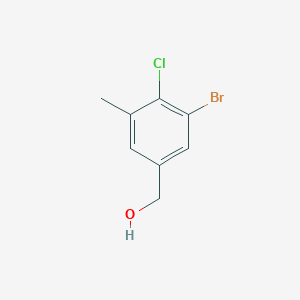
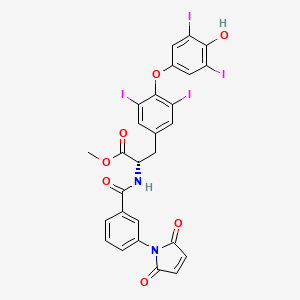
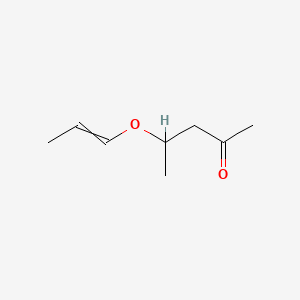

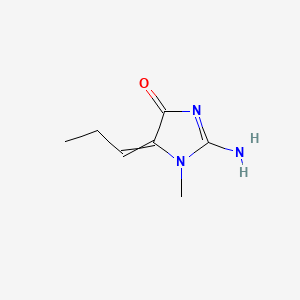
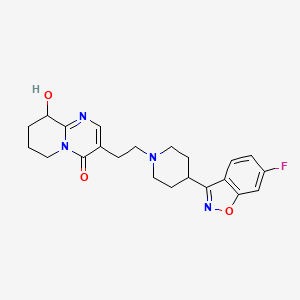
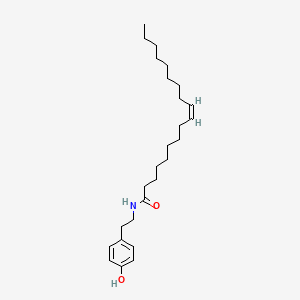
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
